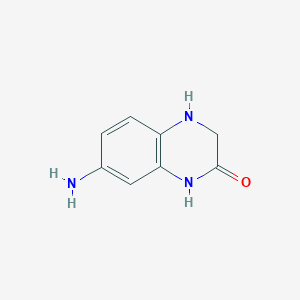

7-Amino-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXGMOLGTSLRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328576 | |

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251474-50-7 | |

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Activities for 7 Amino 3,4 Dihydroquinoxalin 2 1h One and Its Derivatives Non Clinical Studies

Anti-Infective Activities and Mechanisms

Derivatives of the quinoxalin-2(1H)-one core structure have demonstrated significant potential as anti-infective agents, with research exploring their efficacy against bacteria, fungi, viruses, and protozoa.

Quinoxalin-2(1H)-one derivatives have been identified as having noteworthy antibacterial properties. Studies have shown that these compounds exhibit good to moderate antimicrobial potential against a range of bacterial strains. For instance, certain novel 3,4-dihydroquinoxalin-2(1H)-one derivatives displayed significant activity against various tested bacterial strains. Specifically, derivatives with fluorine substituents have been noted for their potent antibacterial effects. In some cases, the antibacterial activity of these derivatives has been found to be comparable to standard antibiotics.

The mechanism of antibacterial action for quinoxaline derivatives is multifaceted. While the specific inhibition of MurF ligase by 7-Amino-3,4-dihydroquinoxalin-2(1H)-one is not extensively detailed in the available research, Mur ligases (including MurC, MurD, MurE, and MurF) are recognized as crucial enzymes in the bacterial peptidoglycan biosynthesis pathway. This pathway is essential for the integrity of the bacterial cell wall, making these enzymes attractive targets for the development of new antibacterial agents. The inhibition of these enzymes disrupts cell wall synthesis, leading to bacterial cell death. Some research on other heterocyclic compounds has identified inhibitors of all four Mur ligases.

Beyond Mur ligase, other mechanisms have been proposed for quinoxaline derivatives, including the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. Some of the most active quinoxaline derivatives have demonstrated bactericidal potential against multi-drug resistant bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL.

Table 1: Antibacterial Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one derivative 4a | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Quinoxalin-2(1H)-one derivative 7 | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Quinoxalin-2(1H)-one derivative 8a | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Quinoxalin-2(1H)-one derivative 11b | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Quinoxalin-2(1H)-one derivative 13 | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Quinoxalin-2(1H)-one derivative 16 | Multidrug-resistant bacteria | 1.95-15.62 | nih.gov |

| Novel 3,4-dihydroquinoxalin-2H-(1H)-one derivative 5j (with fluorine) | Various bacterial strains | Good activity | nih.gov |

Note: MIC values can vary based on the specific bacterial strain and testing conditions.

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. Certain compounds within this class have demonstrated fungicidal behavior. For example, a study on 7-amino-4-methyl-quinolin-2(1H)-one, a structurally related compound, showed moderate inhibition against the fungal strain Candida albicans, with inhibition zones ranging from 18.0mm to 20.1mm.

Other research has evaluated quinoxalin-2(1H)-one derivatives against fungal strains such as Aspergillus niger and Candida albicans. The activity of these compounds is often moderate, and in some cases, certain derivatives show no activity against specific fungal species. For instance, some synthesized 4-(2-methylquinoxalinyloxy) benzaldehyde derivatives showed moderate activity against both A. niger and C. albicans.

Table 2: Antifungal Activity of a 7-amino-4-methyl-quinolin-2(1H)-one

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 7-amino-4-methyl-quinolin-2(1H)-one | Candida albicans | 18.0 - 20.1 | mdpi.com |

Quinoxaline derivatives have emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against human immunodeficiency virus type 1 (HIV-1). These compounds are of significant interest due to their ability to inhibit the viral enzyme reverse transcriptase (RT), which is critical for the replication of the HIV virus.

One notable derivative, S-2720 [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione], has been shown to be a very potent inhibitor of both HIV-1 RT activity and HIV-1 replication in cell cultures. Like other NNRTIs, its activity is specific to HIV-1 RT and does not affect HIV-2 RT. The mechanism of action of these inhibitors involves binding to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

Another class of compounds that share a similar mechanism of action are the tetrahydroimidazo[4,5,1-jk] nih.govnih.gov-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives. These compounds are highly selective inhibitors of HIV-1 replication and act by specifically targeting the HIV-1 reverse transcriptase. Kinetic studies have indicated that TIBO derivatives exhibit an uncompetitive inhibition with respect to the template/primer, suggesting a unique interaction with the enzyme.

Table 3: Anti-HIV Activity of a Quinoxaline Derivative

| Compound | Target | Activity | Reference |

|---|---|---|---|

| S-2720 | HIV-1 Reverse Transcriptase | Potent inhibitor of enzyme activity and viral replication | nih.gov |

Quinoxaline-based compounds have demonstrated significant activity against the malaria parasite, Plasmodium falciparum, including multi-drug resistant strains. Research has identified several quinoxaline derivatives with potent anti-plasmodial activity, with some compounds exhibiting IC50 values in the nanomolar range. For example, a lead anti-schistosomal quinoxaline compound showed potent activity against both the 3D7 (IC50 = 22 nM) and the multi-drug resistant Dd2 (IC50 = 32 nM) strains of P. falciparum. Structure-activity relationship studies have highlighted the importance of certain structural features, such as an enone moiety linked to the quinoxaline ring, for antimalarial efficacy.

Beyond malaria, quinoxaline derivatives have shown broad-spectrum antiprotozoal activity. Studies have reported their effectiveness against other protozoan parasites such as Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The mechanism of action for their antiprotozoal effects can involve the inhibition of crucial parasitic proteins. For instance, some quinoxaline-1,4-di-N-oxide derivatives have shown better half-maximal inhibitory concentration (IC50) values than the reference drug metronidazole against these parasites.

Table 4: Antimalarial Activity of Selected Quinoxaline Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 22 | 3D7 | 22 | |

| Compound 22 | Dd2 (multi-drug resistant) | 32 | |

| Compound 31 | 3D7 | Potent activity | |

| Compound 33 | 3D7 | Potent activity |

Anti-Inflammatory and Immunomodulatory Effects

In addition to their anti-infective properties, derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.

Bradykinin is a peptide that plays a significant role in inflammatory processes and pain. The bradykinin B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation, making it an attractive target for anti-inflammatory drugs.

Research has led to the discovery of dihydroquinoxalinone acetamides as potent bradykinin B1 receptor antagonists. By replacing the core β-amino acid in a previous series of antagonists with a dihydroquinoxalinone acetic acid moiety, researchers were able to increase the in vitro potency and metabolic stability of the compounds. The most potent compounds from this series exhibited IC50 values of less than 0.2 nM in a human B1 receptor functional assay. Molecular modeling studies suggest that these compounds bind effectively to the B1 receptor, explaining the observed structure-activity relationship. This potent antagonism of the bradykinin B1 receptor highlights a clear mechanism for the anti-inflammatory effects of this class of compounds.

Table 5: Bradykinin B1 Receptor Antagonist Activity

| Compound Series | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Dihydroquinoxalinone acetamides | Human Bradykinin B1 Receptor | <0.2 | nih.gov |

Estrogen Receptor Ligand Interactions

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as a novel class of pathway-selective estrogen receptor (ER) ligands. nih.gov Research into hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-ones revealed their ability to selectively antagonize the functional activity of nuclear factor kappaB (NF-κB), a key mediator in inflammatory responses. nih.gov Notably, these compounds achieve this antagonism while lacking classical estrogenic effects, indicating a selective modulation of ER-mediated signaling pathways. nih.gov This pathway-selective interaction suggests a potential to harness the anti-inflammatory properties associated with estrogens without inducing broader hormonal responses. nih.gov

Antiproliferative and Antitumor Mechanisms

The quinoxaline scaffold is a key feature in a variety of derivatives that exhibit potent antiproliferative activity by inhibiting tubulin polymerization. nih.govresearchgate.net Tubulin inhibitors are a well-established class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and cell death. mdpi.com

One study detailed a series of novel quinoxaline derivatives, with a compound designated as 12 showing the most potent antiproliferative activity against three human cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov Mechanistic investigations confirmed that this compound inhibited tubulin polymerization and disrupted the cellular microtubule network. nih.gov

The inhibition of tubulin polymerization by 3,4-dihydroquinoxalin-2(1H)-one derivatives directly triggers downstream cellular events, primarily cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govnih.gov

Studies on quinoxaline derivatives have demonstrated that these compounds can arrest the cell cycle at different phases. One potent tubulin-inhibiting quinoxaline derivative, compound 12 , was found to cause cell cycle arrest in the G2/M phase. nih.gov Another quinoxaline-based derivative, compound IV , induced cell cycle arrest at the S phase in prostate cancer cells. nih.gov

This cell cycle disruption is a precursor to apoptosis. Compound 12 was shown to lead to cancer cell apoptosis in a dose-dependent manner. nih.gov Further investigation into the molecular mechanism revealed that this compound induced the up-regulation of p21, a protein known to be a regulator of cell cycle progression. nih.govmdpi.com Similarly, compound IV was shown to induce apoptosis by significantly upregulating pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 prostate cancer cells. nih.gov

Vascular Disrupting Agents (VDAs) represent a therapeutic strategy focused on destroying existing tumor vasculature, leading to a shutdown of blood supply to the tumor core and subsequent extensive cancer cell death. This approach is distinct from anti-angiogenic agents, which aim to prevent the formation of new blood vessels.

A major class of small-molecule VDAs functions by targeting the tubulin cytoskeleton of endothelial cells lining the tumor blood vessels. The disruption of microtubule dynamics in these cells causes them to change shape and lose their adhesion, leading to a collapse of the vascular structure and acute disruption of blood flow within the tumor. Given that derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been shown to be potent inhibitors of tubulin polymerization, their mechanism of action aligns with the conceptual framework of small-molecule VDAs. nih.gov By disrupting the microtubule network, these compounds have the potential to exert antitumor effects not only by directly inducing apoptosis in cancer cells but also by compromising the integrity of the tumor's blood supply.

Enzyme Inhibition and Modulation

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in processes such as pH regulation and CO2/bicarbonate transport. wikipedia.orgtaylorandfrancis.com Certain isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets. nih.gov

Derivatives of the quinoxaline scaffold have been investigated for their potential as CA inhibitors. A study on a series of sulfonamide-derived quinoxaline 1,4-dioxides demonstrated good inhibitory activity against four human (h) CA isoforms. nih.gov While many of the synthesized compounds showed the highest activity against the widespread cytosolic isoforms hCA I and hCA II, some derivatives displayed potent inhibition of the tumor-associated isoform hCA IX. nih.gov For instance, compound 7g from this series showed favorable potency against hCA IX with a Ki value of 42.2 nM. nih.gov The introduction of a sulfonamide moiety into the quinoxaline scaffold is a key strategy for achieving this inhibitory activity, as it can interact with the zinc ion in the enzyme's active site. nih.gov

Computational and Theoretical Studies on 7 Amino 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Applications (e.g., B3LYP Method)

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules.

Theoretical calculations for similar molecules are typically performed using software packages like Gaussian, which allows for the optimization of the molecular geometry and the calculation of various electronic properties in the gas phase or in different solvents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For quinoxalin-2-one derivatives, both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap. In a study of 3-aminoquinoxalin-2(1H)-one, a compound structurally similar to the title compound, the energies of the HOMO and LUMO were calculated. These calculations indicate that the amino group, being an electron-donating group, influences the electronic distribution and reactivity of the molecule. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated over the electron-deficient areas.

Table 1: Frontier Molecular Orbital Energies for a Related Quinoxalinone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.78 |

| LUMO | -1.35 |

| Energy Gap (ΔE) | 4.43 |

Note: The data presented is for a structurally similar compound, 3-aminoquinoxalin-2(1H)-one, and serves as an illustrative example.

Electronic Structure, Chemical Potential, and Chemical Hardness Analyses

Beyond FMO analysis, several other quantum chemical descriptors can be calculated to provide a more comprehensive understanding of a molecule's electronic structure and reactivity. These include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule. It is related to the negative of electronegativity.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered to be "hard," while those with a small gap are "soft."

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For 3-aminoquinoxalin-2(1H)-one, these global reactivity descriptors have been computed, revealing insights into its stability and reactivity. The amino group's electron-donating nature is expected to influence these properties in 7-Amino-3,4-dihydroquinoxalin-2(1H)-one as well.

Table 2: Global Reactivity Descriptors for a Related Quinoxalinone Derivative

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.565 |

| Chemical Hardness (η) | 2.215 |

| Global Electrophilicity (ω) | 2.87 |

Note: The data presented is for a structurally similar compound, 3-aminoquinoxalin-2(1H)-one, and serves as an illustrative example.

Redox Potential Calculations

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. DFT calculations can be used to predict the standard redox potentials of molecules. This is particularly relevant for compounds that may undergo metabolic oxidation or reduction in a biological system.

For quinoxalin-2-one derivatives, redox potentials have been calculated in an aqueous phase using the DFT/B3LYP method with the 6-311G basis set. The study on 3-aminoquinoxalin-2(1H)-one revealed a negative reduction potential of -0.254 eV. This negative value is attributed to the electron-donating nature of the amino group, which increases the tendency of the reduced form to be oxidized by donating electrons. irjweb.com This suggests that this compound would also exhibit a tendency to undergo oxidation.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are computational techniques used to predict how a molecule might interact with biological macromolecules, such as proteins. These methods are crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Ligand-Protein Docking for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is widely used to predict the binding affinity and mode of interaction between a small molecule and its protein target.

While specific docking studies for this compound are not detailed in the available literature, the quinoxalinone scaffold has been the subject of numerous molecular docking investigations to explore its potential as an inhibitor of various enzymes. For example, derivatives of 3,4-dihydro-2(1H)-quinoxalinones have been evaluated for their anticancer and antidiabetic properties through molecular docking studies. sigmaaldrich.com These studies help to understand the structure-activity relationships and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized using computational chemistry software. Docking programs then systematically explore different binding poses of the ligand in the active site of the protein, scoring each pose based on a scoring function that estimates the binding affinity. The results can reveal key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can elucidate the stability of the compound-target complex, identify key amino acid residues involved in binding, and predict the binding affinity.

The process involves creating a virtual model of the compound docked into the active site of its target protein. This system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the dynamic behavior of the system over a specific period, often nanoseconds to microseconds.

Key Research Findings from MD Simulations:

While no specific molecular dynamics simulation studies have been published for this compound, this technique is widely applied to understand the behavior of small molecules in the binding pockets of proteins. For example, MD simulations have been used to investigate the stability and dynamics of various quinoxaline derivatives complexed with their targets. Such studies typically reveal:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can indicate the stability of the binding pose.

Key Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Conformational Changes: Observation of any conformational changes in the protein or the ligand upon binding.

A hypothetical MD simulation of this compound with a target protein would provide valuable data for structure-based drug design, helping to optimize its interactions and improve its potency.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation

| Parameter | Description | Hypothetical Value |

| RMSD of Ligand | Root-mean-square deviation of the ligand's heavy atoms from the initial docked pose. | 1.5 ± 0.5 Å |

| Protein Backbone RMSD | Root-mean-square deviation of the protein's Cα atoms from the initial structure. | 2.0 ± 0.7 Å |

| Key Hydrogen Bonds | Persistent hydrogen bonds between the ligand and specific amino acid residues. | Amine group with Asp120, Carbonyl group with Ser150 |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate binding affinity. | -45 ± 5 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, topological indices), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Research Findings from QSAR Modeling:

Specific QSAR studies focused on a series of this compound derivatives are not available in the current literature. However, QSAR modeling has been successfully applied to other classes of quinoxaline derivatives to understand their anticancer, antimicrobial, and other biological activities. These studies have identified key molecular features that govern their potency.

For instance, a hypothetical QSAR study on a series of 7-substituted quinoxalinone derivatives might reveal that the biological activity is influenced by:

The electronic nature of the substituent at the 7-position.

The presence of hydrogen bond donors and acceptors.

Table 2: Hypothetical Descriptors in a QSAR Model for Quinoxalinone Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobicity | Positive |

| Dipole Moment | Electronic | Negative |

| Number of H-bond Donors | Structural | Positive |

| Molecular Weight | Steric | Negative |

Spectroscopic Data Interpretation and Prediction

Theoretical NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and verification of organic compounds. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. The GIAO (Gauge-Including Atomic Orbital) method within DFT is particularly effective for calculating NMR shielding tensors, which can then be converted to chemical shifts.

The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: The NMR shielding tensors are calculated for the optimized geometry using a suitable DFT functional and basis set.

Chemical Shift Calculation: The calculated shielding values are referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Predicted NMR Data:

While no specific DFT-based NMR prediction studies for this compound have been published, theoretical calculations on related quinoxaline derivatives have demonstrated good agreement with experimental data. A theoretical study on a family of new quinoxaline derivatives reported the use of the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) model for predicting ¹H NMR chemical shifts.

A hypothetical prediction for this compound would provide valuable information for its structural characterization.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 8.2 |

| H4 (N-H) | 6.5 |

| H5 | 7.1 |

| H6 | 6.8 |

| H8 | 7.3 |

| Methylene (CH₂) | 3.4 |

| Amine (NH₂) | 5.1 |

Computational IR and UV-Vis Spectra Analysis

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and analyze Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the interpretation of experimental data and provide insights into the vibrational modes and electronic transitions of a molecule.

For IR spectra, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. This information is useful for assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

For UV-Vis spectra, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions. This allows for the prediction of the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

Predicted Spectroscopic Data:

There are no specific published computational IR and UV-Vis spectral analyses for this compound. However, theoretical studies on other quinoxaline derivatives have shown that TD-DFT calculations can accurately predict their electronic absorption spectra. For example, a comparative analysis of experimental and TD-DFT calculated UV-Vis spectra has been performed for various quinoxaline heterocycles. nih.govresearchgate.net

A computational analysis of this compound would likely reveal key vibrational modes associated with the amine, amide, and aromatic functionalities, as well as the electronic transitions responsible for its UV-Vis absorption profile.

Table 4: Hypothetical Predicted IR and UV-Vis Data for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ~3400-3300 | N-H stretching (amine) |

| IR Frequency (cm⁻¹) | ~1680 | C=O stretching (amide) |

| UV-Vis λmax (nm) | ~280 | π → π* transition |

| UV-Vis λmax (nm) | ~350 | n → π* transition |

Advanced Applications of 7 Amino 3,4 Dihydroquinoxalin 2 1h One Scaffold Beyond Biomedicine

Material Science Applications

The unique structure of 7-amino-3,4-dihydroquinoxalin-2(1H)-one, featuring a rigid aromatic core, an amino group, and an amide linkage, presents theoretical possibilities for its use in material science. While specific research on incorporating this exact molecule into advanced materials is not yet prominent, the functionalities it possesses are valuable in polymer chemistry and electronics.

Incorporation into Polymeric Structures

The molecular architecture of this compound contains two key functional groups that could allow it to act as a monomer for step-growth polymerization. The primary amine (-NH2) at the 7-position and the secondary amine (N-H) within the dihydroquinoxalinone ring can both react with appropriate co-monomers, such as acyl chlorides or carboxylic acids, to form polyamides.

The introduction of the rigid and planar quinoxalinone ring into a polymer backbone could impart desirable properties such as:

High Thermal Stability: Aromatic heterocyclic units are known to increase the degradation temperature of polymers.

Enhanced Mechanical Strength: The rigidity of the monomer unit can lead to polymers with high tensile strength and modulus.

Specific Optical Properties: The conjugated system of the quinoxaline core could be leveraged to create polymers with tailored refractive indices or photoluminescence.

While this remains a theoretical application, the fundamental reactivity of the molecule supports its potential as a building block for high-performance polymers.

Organic Light-Emitting Diode (OLED) Intermediates

Quinoxaline derivatives are well-regarded in the field of organic electronics for their electron-deficient nature, which facilitates electron transport. nih.gov This property makes them excellent candidates for use in the electron transport layers (ETLs) or as host materials for the emissive layer in OLEDs.

The this compound scaffold could serve as a precursor for more complex OLED materials. The amino group provides a convenient point for chemical modification, allowing for the attachment of other functional groups to tune the material's electronic properties, solubility, and morphology. By derivatizing the core structure, it may be possible to develop novel materials with optimized energy levels for efficient charge injection and transport in OLED devices.

Organosilicon Compound Derivatives

There is limited specific research on the organosilicon derivatives of this compound. However, creating such derivatives is a common strategy to enhance the properties of organic molecules. Reacting the amino group with silicon-containing electrophiles could yield silylated quinoxalinones. These modifications could improve solubility in nonpolar organic solvents, increase thermal stability, or alter the electronic properties for specific applications in materials science.

Chelation and Coordination Chemistry (e.g., Cu(II) Binding)

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable, ring-like structure called a chelate. isca.in The structure of this compound contains multiple potential electron-donating atoms (nitrogen and oxygen), making it a candidate for acting as a chelating ligand for metal ions, such as copper(II).

The potential coordination sites within the molecule allow for the formation of stable metal complexes. The pyrazine ring nitrogens, the exocyclic amino group, and the carbonyl oxygen can all participate in binding to a metal center. researchgate.net The ability of quinoxaline derivatives to form stable complexes with transition metals is well-documented. isca.innih.gov This coordination can significantly alter the electronic and photophysical properties of the quinoxaline moiety, leading to applications in catalysis, sensing, and molecular magnetism. researchgate.net The specific interaction with Cu(II) could be leveraged for developing catalysts or new materials with interesting magnetic or optical properties.

Table 1: Potential Metal Coordination Sites of this compound

| Potential Donor Atom | Location | Type |

|---|---|---|

| N1 | Pyrazine Ring | Nitrogen |

| N4 | Pyrazine Ring | Nitrogen |

| O | Carbonyl Group | Oxygen |

| N7 | Amino Group | Nitrogen |

Fluorescent Probes and Fluoroionophores

Quinoxaline derivatives are known for their useful optical properties, which can be tuned by functionalization. mdpi.com The this compound structure contains an electron-donating amino group and an electron-deficient quinoxaline core, a classic "push-pull" system known to facilitate intramolecular charge transfer (ICT), which often results in fluorescence.

This inherent fluorescence can be modulated by external stimuli, making the scaffold promising for the development of chemical sensors. For instance, related aminoquinoxaline compounds have been developed as dual colorimetric and fluorescent sensors for pH. mdpi.com The protonation of the nitrogen atoms in the quinoxaline ring alters the electronic structure of the molecule, causing shifts in its absorption and emission spectra. mdpi.com This change in color or fluorescence intensity can be used to measure the acidity of a solution. Such compounds that change their fluorescent properties upon binding to ions are known as fluoroionophores. The presence of multiple nitrogen and oxygen atoms also suggests potential for this compound to act as a fluoroionophore for various metal cations.

Table 2: Example Photophysical Data for a Related Aminoquinoxaline Sensor (QC1) in Chloroform

| Compound | Absorption Max (λabs), nm | Molar Absorptivity (ε), M⁻¹cm⁻¹ | Emission Max (λem), nm | Fluorescence Quantum Yield (Φem) |

|---|---|---|---|---|

| QC1 | 439 | 10,000 | 483 | 0.23 |

Data is for a structurally related aminoquinoxaline compound (QC1) and is presented for illustrative purposes of the properties of this chemical class. mdpi.com

Nucleic Acid Binding Motifs

The planar, aromatic structure of the quinoxaline ring system is a key feature found in many molecules that interact with DNA. nih.gov This type of flat scaffold can insert itself between the base pairs of the DNA double helix, a binding mode known as intercalation. nih.govafricaresearchconnects.com This interaction can interfere with DNA replication and transcription, a mechanism exploited by many anticancer drugs.

While direct studies of this compound binding to nucleic acids are not widely reported, the core scaffold is a recognized DNA-binding motif. nih.govnih.gov The amino group at the 7-position could further enhance this interaction by forming hydrogen bonds with the phosphate backbone or the edges of the DNA bases. Therefore, the this compound framework represents a potential starting point for the design of new DNA-binding agents for applications in biotechnology and molecular biology, such as DNA probes or gene-targeting molecules.

Future Research Directions for 7 Amino 3,4 Dihydroquinoxalin 2 1h One

Development of Novel and Sustainable Synthetic Routes

While various methods exist for the synthesis of the dihydroquinoxalinone core, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways specifically tailored for 7-Amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. researchgate.net Current strategies often involve multi-step processes that may utilize harsh reagents or expensive metal catalysts.

Future avenues of exploration include:

Green Chemistry Approaches: Investigating the use of environmentally friendly solvents (like water or ethanol), biodegradable catalysts, and energy-efficient reaction conditions (such as microwave or ultrasound assistance). researchgate.netsoton.ac.uk The use of inexpensive and non-toxic reducing agents like iron or zinc for reductive cyclization steps presents a greener alternative to traditional methods. researchgate.net

Catalyst-Free Syntheses: Exploring novel catalyst-free protocols, which offer advantages such as simplicity, cost-effectiveness, and avoidance of toxic metal residues in the final products. soton.ac.uk

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Tandem One-Pot Synthesis | Combination of multiple reaction steps without isolating intermediates. | Increased efficiency, reduced solvent waste, time-saving. |

| Iron/Zinc-Mediated Reductive Cyclization | Use of inexpensive and environmentally benign metals for cyclization of nitro precursors. | Lower cost, reduced toxicity compared to precious metal catalysts. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Faster reaction times, often higher yields, improved energy efficiency. |

Identification of New Biological Targets and Comprehensive Mechanistic Elucidation

The broader class of quinoxalinone derivatives has been shown to interact with a variety of biological targets. However, the specific biological profile of this compound remains largely unexplored. A crucial future direction is the systematic screening of this compound and its close analogues against diverse panels of biological targets to uncover novel therapeutic applications.

Potential areas for investigation include:

Kinase Inhibition: Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core have been identified as potent inhibitors of kinases such as c-Jun N-terminal kinase 3 (JNK3). nih.gov Future studies should assess the inhibitory activity of the 7-amino substituted scaffold against a broad range of kinases involved in cancer and inflammatory diseases.

Carbonic Anhydrase Inhibition: Structurally related bicyclic lactams, such as 7-amino-3,4-dihydro-1H-quinolin-2-one, have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms, some of which are associated with tumors. unifi.itdoi.org Screening this compound against various CA isoforms could reveal novel and selective inhibitors.

Receptor Antagonism: The dihydroquinoxalinone scaffold is present in compounds studied as bradykinin B1 receptor antagonists and estrogen receptor ligands, indicating potential applications in inflammation and hormone-related conditions. uit.no

Rational Design of Highly Selective and Potent Derivatives

Once promising biological targets are identified, the next step involves the rational design and synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties. The 7-amino group serves as an ideal point for structural modification to optimize interactions with a biological target.

Key strategies for derivative design include:

Structure-Based Drug Design (SBDD): Utilizing techniques like X-ray crystallography and molecular docking to understand the binding mode of the parent compound within the active site of a target protein. nih.gov This information can guide the design of new derivatives with enhanced binding affinity and selectivity.

Pharmacophore Hybridization: Combining the this compound scaffold with known pharmacophores for other targets to create dual-action molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic library of derivatives by modifying the 7-amino group (e.g., through acylation, alkylation, or sulfonylation) and other positions on the quinoxalinone ring. Biological testing of these derivatives will establish a clear SAR, guiding further optimization. nih.gov For instance, previous research on JNK3 inhibitors demonstrated that modifying the quinoxalinone core could significantly improve selectivity against other kinases like DDR1 and EGFR. nih.gov

| Design Strategy | Methodology | Primary Goal |

|---|---|---|

| Structure-Based Design | Utilizes 3D structural information of the target (e.g., enzyme active site). | Optimize molecular interactions to enhance potency and selectivity. |

| SAR Exploration | Systematic modification of the chemical structure and evaluation of biological activity. | Identify key functional groups responsible for activity and guide optimization. |

| Fragment-Based Linking | Connecting the core scaffold to other small molecule fragments known to bind to the target. | Create novel molecules with high binding affinity. |

Exploration of Multifunctional Dihydroquinoxalinone Analogues

Complex diseases such as cancer and diabetic complications often involve multiple pathological pathways. researchgate.netresearchgate.net This has spurred interest in developing single chemical entities that can modulate multiple targets simultaneously. The this compound scaffold is an excellent starting point for creating such multifunctional agents.

Future research could focus on:

Dual Kinase/BET Inhibitors: Cancer progression can involve both epigenetic and kinase signaling abnormalities. A rational design strategy could merge the quinoxalinone core with pharmacophores known to bind to bromodomain and extraterminal (BET) proteins, potentially leading to potent dual inhibitors of BET proteins and kinases like CDK9. researchgate.net

Combining Enzyme Inhibition with Antioxidant Activity: For diseases with an oxidative stress component, such as diabetic complications, derivatives could be designed to not only inhibit a key enzyme (like aldose reductase) but also to possess intrinsic antioxidant properties by incorporating phenolic moieties. researchgate.net

Antimicrobial-Antiviral Hybrids: Given the broad biological activity of the quinoxalinone core, it may be possible to design hybrid molecules that combine antibacterial and antiviral functionalities to combat complex or co-infections.

Expansion into Other Scientific and Technological Domains

Beyond medicinal chemistry, the unique electronic and structural properties of the this compound scaffold warrant exploration in other scientific fields.

Promising areas for future investigation include:

Materials Science: Quinoxaline derivatives are known for their applications in materials science. researchgate.net The 7-amino derivative could be investigated as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors, where the amino group can be functionalized to tune photophysical properties or to bind specific analytes.

Coordination Chemistry: The nitrogen atoms within the quinoxalinone ring and the exocyclic amino group can act as ligands for metal ions. This opens up possibilities for designing novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or separation.

Environmental Technology: Certain heterocyclic compounds have been explored for their ability to selectively extract metal ions. researchgate.net Derivatives of this compound could be synthesized and immobilized on solid supports to create new materials for the selective extraction and recovery of valuable or toxic metals from aqueous solutions.

Q & A

Q. What synthetic routes are commonly employed to prepare 7-Amino-3,4-dihydroquinoxalin-2(1H)-one derivatives?

Key synthetic strategies include:

- Condensation reactions : o-Phenylenediamine reacts with ethyl glyoxalate in ethanol at 45°C to form quinoxalin-2(1H)-one intermediates (85% yield) .

- Reductive amination : NaCNBH₃ in methanol/acetic acid reduces imine intermediates to yield 3,4-dihydroquinoxalinone derivatives (95–98% yield) .

- Suzuki coupling : Phenylboronic acid reacts with brominated intermediates using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O at 80°C (90% yield) . For detailed protocols, refer to Schemes 1–2 in synthetic procedures .

Q. Which analytical techniques are critical for structural characterization of these derivatives?

- NMR spectroscopy : and NMR (e.g., δ 8.41 ppm for aromatic protons in CDCl₃) confirm substituent positions .

- IR spectroscopy : Carbonyl stretches (1661–1721 cm) and amine bands (3414 cm) validate functional groups .

- Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z = 935.7 [2M+H]) .

- X-ray crystallography : Resolve ambiguous structures (e.g., hH-NOX protein-ligand complexes) .

Q. What reaction conditions optimize substituent introduction on the quinoxalinone core?

- Bromination : Br₂ in acetic acid at RT (90% yield) .

- Acylation : Chloroacetyl chloride with Et₃N in THF (86% yield) .

- Benzylation : NaH in DMF with benzyl esters (64–68% yield) . Solvent selection (e.g., DMF for polar reactions) and temperature control (0°C to RT) are critical for minimizing side products .

Advanced Research Questions

Q. How can low yields in Suzuki coupling steps be addressed during synthesis?

- Catalyst optimization : Increase Pd(PPh₃)₄ loading (0.05–0.1 equiv) or replace with Pd(OAc)₂ for sterically hindered substrates.

- Degassing : Ensure thorough N₂ purging to prevent catalyst oxidation .

- Base selection : Test K₂CO₃ or NaHCO₃ as alternatives to Cs₂CO₃ for pH-sensitive reactions .

Q. What strategies resolve discrepancies in biological activity data across derivatives?

- Dose-response assays : Validate sGC activation potency using cyclic GMP quantification (e.g., derivatives 28e and 30a–e show EC₅₀ < 1 µM) .

- Molecular docking : Superimpose ligand structures (e.g., UCSF Chimera) to correlate substituent effects with hH-NOX binding .

- Control experiments : Compare with known sGC activators (e.g., cinaciguat) to contextualize activity .

Q. How to design factorial experiments for optimizing multi-step syntheses?

- Variables : Test solvent polarity (THF vs. DMF), temperature (RT vs. 80°C), and catalyst ratios.

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .

- Orthogonal arrays : Use Taguchi designs to reduce trial numbers while maximizing data robustness .

Q. What methodologies identify and mitigate side reactions during reductive amination?

- TLC monitoring : Track reaction progress (e.g., n-hexane/EtOAc 70:30, Rf = 0.45) .

- Quenching protocols : Add aqueous NH₄Cl to terminate unreacted NaCNBH₃ .

- Purification : Flash chromatography (SiO₂, n-hexane/EtOAc gradient) isolates pure products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.